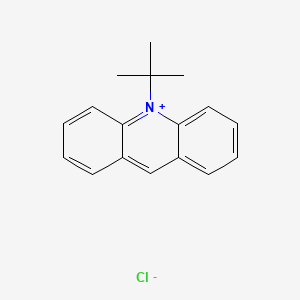

10-Tert-butylacridin-10-ium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61611-55-0 |

|---|---|

Molecular Formula |

C17H18ClN |

Molecular Weight |

271.8 g/mol |

IUPAC Name |

10-tert-butylacridin-10-ium;chloride |

InChI |

InChI=1S/C17H18N.ClH/c1-17(2,3)18-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)18;/h4-12H,1-3H3;1H/q+1;/p-1 |

InChI Key |

QPDNQLKHSLACDF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Routes for Acridinium (B8443388) Core Construction

The foundational synthesis of the acridinium framework has traditionally been accomplished through de novo strategies, which involve building the core structure from simpler precursors. chinesechemsoc.orgchinesechemsoc.org These methods often require sensitive reagents and can involve challenging steps. chinesechemsoc.org

One of the most common classical routes involves the reaction of an acridone (B373769) derivative with an organometallic nucleophile, such as a Grignard reagent. chinesechemsoc.orgnih.gov The nucleophile adds to the carbonyl group of the acridone, forming a tertiary alcohol intermediate. Subsequent treatment with acid facilitates a dehydration reaction, resulting in the formation of the aromatic acridinium core. nih.gov

An alternative approach utilizes a Friedel-Crafts reaction. This strategy can involve the reaction of a symmetrical triarylamine precursor with a benzoyl chloride derivative to construct the acridinium scaffold. nih.gov While effective, these de novo methods can be hampered by the synthesis of the required functionalized precursors, which can be complex and time-consuming. chinesechemsoc.orgnih.gov

Synthetic Strategies for N-Alkylacridinium Salts, Including 10-Tert-butylacridin-10-ium Chloride

The introduction of a substituent on the heterocyclic nitrogen atom (N-10 position) is a critical step in the synthesis of N-alkylacridinium salts. This quaternization of the nitrogen is key to the compound's stability and properties. For instance, N-arylation is a known strategy to prevent catalyst deactivation through dealkylation. nih.govyoutube.com

The synthesis of this compound specifically involves the introduction of a sterically bulky tert-butyl group. The synthesis of the necessary precursors, such as 3,6-di-tert-butyl acridone, can be particularly challenging, often characterized by long reaction times, difficult purifications, and the use of expensive starting materials. nih.gov The general synthetic sequence involves preparing the appropriately substituted acridine (B1665455) core and then reacting it with a suitable tert-butylating agent to achieve the final quaternary ammonium (B1175870) salt.

Site-Selective Functionalization and Derivatization

Modern synthetic efforts have shifted towards modifying the acridinium core after its initial construction, a process known as late-stage functionalization. chinesechemsoc.orgnih.gov This approach offers greater modularity and efficiency compared to the total synthesis of each new derivative from scratch.

A significant advancement in acridinium chemistry is the development of site-selective C-H alkylation. chinesechemsoc.org This method allows for the direct introduction of alkyl groups onto the acridinium core, bypassing the need for pre-functionalized starting materials. chinesechemsoc.org The process typically involves a photochemically induced cross-coupling between an acridinium salt and an organotrifluoroborate, followed by an electrocatalytic dehydrogenation step to restore aromaticity. chinesechemsoc.orgchinesechemsoc.org This technique provides a modular and scalable route to a diverse library of acridinium dyes, particularly those functionalized at the 3 and 6 positions. chinesechemsoc.org

Table 1: Overview of Site-Selective C-H Alkylation of Acridinium Salts

| Component | Role | Example |

| Acridinium Salt | Starting scaffold | N-Aryl acridinium salt |

| Alkylating Agent | Source of alkyl group | Organotrifluoroborates |

| Energy Source | Initiates the reaction | Visible light (e.g., blue LEDs) |

| Process | Restores aromaticity | Electrocatalytic dehydrogenation |

The chemical and photophysical properties of acridinium salts can be precisely controlled by introducing various substituents onto the core structure. researchgate.netrsc.org This fine-tuning is essential for optimizing the performance of acridinium-based compounds in applications like photoredox catalysis. nih.gov

Key strategies for modulating reactivity include:

Steric Shielding: The introduction of bulky groups, such as tert-butyl substituents at the C-3 and C-6 positions, serves to sterically protect the electrophilic acridinium core. This modification enhances the catalyst's stability by preventing deactivation through nucleophilic addition. nih.govyoutube.com

N-10 Substitution: Replacing a simple N-alkyl group (like methyl) with an N-aryl group can prevent catalyst bleaching caused by dealkylation, another common decomposition pathway. nih.govyoutube.com

Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups allows for the systematic adjustment of the molecule's redox potentials and photophysical properties. nih.gov This modularity enables the creation of a wide range of acridinium dyes with tailored characteristics. chinesechemsoc.org

Table 2: Effects of Substituents on Acridinium Core Properties

| Substituent Type | Position(s) | Effect on Properties |

| Bulky Alkyl (e.g., tert-butyl) | C-3, C-6 | Increases stability by preventing nucleophilic attack. nih.gov |

| Aryl | N-10 | Enhances stability by preventing dealkylation. nih.gov |

| Electron-withdrawing Groups | Phenyl ester moiety | Can increase chemiluminescence intensity under neutral pH. researchgate.net |

| Various Alkyl/Aryl | C-9 | Fine-tunes excited-state lifetimes and redox potentials. acs.org |

Mechanistic Aspects of Acridinium Salt Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new acridinium derivatives.

The classical construction of the acridinium core via the acridone pathway proceeds through a well-defined mechanism. nih.gov It begins with the nucleophilic addition of an organometallic reagent to the acridone carbonyl group, forming a tertiary alcohol. This intermediate is then protonated by acid, which converts the hydroxyl group into a good leaving group (water). The subsequent elimination of water generates the stable, aromatic acridinium cation. nih.gov

For the more modern C-H alkylation functionalization, the mechanism is initiated by light. A photochemically induced single-electron transfer (SET) occurs between the acridinium salt and an organotrifluoroborate. chinesechemsoc.org This process generates a persistent acridine radical and a transient alkyl radical. chinesechemsoc.org These two radical species then couple to form a new carbon-carbon bond. The final step involves an electrocatalytic dehydrogenation to re-aromatize the acridinium ring system. chinesechemsoc.orgchinesechemsoc.org

In the context of photoredox catalysis, the acridinium salt's mechanism of action involves its excitation by visible light to a highly oxidizing state. youtube.com In this excited state, it can accept an electron from a substrate, generating a substrate radical cation and the reduced acridine radical. youtube.comrsc.org To complete the catalytic cycle, the acridine radical must be re-oxidized back to its ground state. youtube.com

Electronic Structure and Spectroscopic Characterization

Ground State Electronic Structure Analysis

The ground state electronic properties of acridinium (B8443388) systems are fundamental to their chemical behavior. Modern computational chemistry provides powerful tools to dissect these characteristics, offering insights into molecular orbitals and charge distribution.

Molecular Orbital Theory: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

According to Molecular Orbital (MO) theory, the distribution and energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic transitions and reactivity. In N-alkylacridinium cations, the HOMO is typically characterized by π-orbitals distributed across the acridine (B1665455) aromatic system. The LUMO is also a π-type orbital, primarily located on the electron-deficient acridinium ring structure.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and the energy required for electronic excitation. A larger gap generally corresponds to greater stability and higher energy absorption for excitation. For N-alkylacridinium salts, this gap falls within the visible light spectrum, which is a crucial feature for their application as photocatalysts. rsc.orgsemanticscholar.org

| Orbital | Type | General Location | Role in Electronic Transitions |

|---|---|---|---|

| HOMO | π | Delocalized across the acridine aromatic system | Source of electron for excitation |

| LUMO | π* | Concentrated on the electron-deficient acridinium ring | Destination of electron upon excitation |

Charge Distribution and Identification of Electrophilic Centers

The positive charge of the 10-tert-butylacridin-10-ium cation is not localized on the nitrogen atom but is distributed across the entire aromatic system. Molecular electrostatic potential (MEP) maps, generated through computational methods, are instrumental in visualizing this charge distribution. researchgate.netlibretexts.orgwuxiapptec.com In these maps, regions of positive potential (typically colored blue) indicate electron deficiency and are susceptible to nucleophilic attack, while regions of negative potential (colored red) signify electron-rich areas.

For the acridinium cation, MEP maps reveal that the most significant positive charge is localized on the C9 carbon atom and, to a lesser extent, on the nitrogen atom and the hydrogen atoms of the aromatic rings. researchgate.net This makes the C9 position a primary electrophilic center, a fact that is well-documented in the reactivity of acridinium salts. The bulky tert-butyl group at the N10 position sterically hinders direct interaction with the nitrogen atom, further emphasizing the electrophilicity of the C9 position.

Excited State Photophysics of Acridinium Systems

Upon absorption of light, N-alkylacridinium derivatives are promoted to an electronically excited state, initiating a cascade of photophysical processes that dictate their utility in applications such as photocatalysis.

Singlet and Triplet Excited States in N-Alkylacridinium Derivatives

The absorption of a photon elevates the N-alkylacridinium cation from its ground singlet state (S₀) to an excited singlet state (S₁). researchgate.net This S₁ state is typically short-lived and can decay back to the ground state through several pathways, including fluorescence (radiative decay) or non-radiative decay processes like internal conversion.

Alternatively, the S₁ state can undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). nih.govarxiv.orgresearchwithnj.com The efficiency of ISC is a critical parameter in photochemistry, as the extended lifetime of the triplet state increases the probability of it participating in bimolecular reactions. In many organic molecules, the singlet-triplet energy gap is a key factor governing the rate of ISC. For acridinium derivatives, the nature of the substituents can influence the efficiency of intersystem crossing.

| Excited State | Spin Multiplicity | Typical Lifetime | Primary Decay Pathways |

|---|---|---|---|

| Singlet (S₁) | 1 | Nanoseconds | Fluorescence, Internal Conversion, Intersystem Crossing |

| Triplet (T₁) | 3 | Microseconds to milliseconds | Phosphorescence, Intersystem Crossing to S₀, Chemical Reactions |

Photoinduced Electron Transfer (PET) Processes

N-alkylacridinium salts in their excited state are potent photooxidants. semanticscholar.orgnih.gov Upon excitation, an electron from a suitable donor molecule can be transferred to the excited acridinium cation, a process known as photoinduced electron transfer (PET). nih.govnih.gov This process generates the acridinyl radical and the oxidized form of the donor.

The general mechanism for the reductive quenching of an excited acridinium photocatalyst (Acr⁺*) by a donor (D) can be represented as:

Acr⁺ + hν → Acr⁺ *

Acr⁺ + D → Acr• + D⁺•*

The feasibility of this PET process is governed by the redox potentials of the acridinium salt and the electron donor, as well as the excitation energy of the acridinium salt. The high excited-state reduction potential of acridinium catalysts makes them capable of oxidizing a wide range of organic substrates. acs.org

Twisted Intramolecular Charge Transfer (TICT) Phenomena

In some donor-acceptor substituted acridinium dyes, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur in the excited state. This process involves the rotation around the single bond connecting the donor and the acridinium acceptor moiety. This twisting leads to a charge-separated state that is often non-fluorescent or exhibits a significantly red-shifted emission, providing a non-radiative decay pathway that can quench the fluorescence.

For 10-tert-butylacridin-10-ium chloride, which lacks a strong electron-donating substituent, the classical TICT state formation is less likely to be a dominant deactivation pathway. However, subtle conformational changes and solvent interactions in the excited state could potentially lead to geometries with some degree of charge transfer character that may influence the photophysical properties. Further computational and experimental studies would be necessary to fully elucidate the potential for such phenomena in this specific compound.

Intersystem Crossing (ISC) Efficiencies in Acridinium Dyes

Intersystem crossing (ISC) is a photophysical process wherein a molecule in an excited singlet state transitions to an excited triplet state of lower energy. The efficiency of this process is a critical parameter for applications such as photoredox catalysis and triplet-triplet annihilation upconversion, which rely on the generation of long-lived triplet states.

For many organic photosensitizers, weak spin-orbit coupling leads to low ISC efficiencies, with the photoactive singlet excited state being the dominant species. rsc.org Standard acridinium dyes, in particular, are not known for efficiently accessing triplet excited states. rsc.org Research has shown that even with modifications, such as the addition of electron-donating dimethylamino groups to the acridinium core, the quantum yield for ISC remains low, at less than 7%. rsc.org

However, the acridinium framework is highly tunable, and significant enhancements in ISC efficiency can be achieved through strategic chemical modifications. By altering the well-known acridinium structure to create a new family of photocatalysts known as isoacridones, researchers have been able to achieve ISC efficiencies of up to 52%. rsc.org These modified dyes form microsecond-lived triplet excited states, making them suitable for applications that require triplet-triplet energy transfer. rsc.org In contrast, studies on related but structurally different dibenzo[c,h]acridine derivatives found that intersystem crossing was a minor de-excitation pathway, accounting for only 15-21% of the decay from the first excited singlet state. tandfonline.com

This demonstrates that while the foundational acridinium structure does not inherently favor intersystem crossing, its electronic properties can be manipulated to significantly enhance the generation of triplet states.

Table 1: Intersystem Crossing (ISC) Efficiencies in Acridinium-Related Dyes

| Compound Family | Modification | ISC Quantum Yield (Φ_ISC) | Reference |

|---|---|---|---|

| Acridinium Dyes | Standard / Unmodified | Generally low | rsc.org |

| Acridinium Dyes | Dimethylamino groups | < 7% | rsc.org |

| Isoacridone Dyes | Structural modification of acridinium core | Up to 52% | rsc.org |

| Dibenzo[c,h]acridines | Helically chiral structure | 15-21% | tandfonline.com |

Fluorescence and Phosphorescence Spectroscopy for Acridinium Salts

Fluorescence and phosphorescence spectroscopy are powerful tools for probing the electronic structure and environment of molecules. Acridinium salts, acting as Lewis acids, exhibit luminescence properties that are highly sensitive to their interaction with surrounding molecules. chemrxiv.orgacs.org

Studies on acridinium derivatives have shown that their interactions with various Lewis bases—such as water, methanol (B129727) (CH₃OH), and tetrahydrofuran (B95107) (THF)—result in distinct solution states that are clearly distinguishable by their luminescence spectra, particularly their phosphorescence. nih.govfigshare.com For instance, while the ¹H-NMR spectra of an acridinium salt solvated in water and methanol may appear nearly identical, their UV absorption and luminescence emission characteristics can be drastically different. nih.govfigshare.com This sensitivity allows phosphorescence spectroscopy to serve as a complementary tool for characterizing intermolecular interactions and identifying different electronic states in solution that might otherwise be indistinguishable. acs.orgresearchgate.net

The combination of fluorescence and phosphorescence spectroscopy with other methods like NMR provides crucial insights into the mechanistic understanding of processes such as photo-redox reactions. chemrxiv.org These techniques can differentiate between various types of solution states, including solvation, coordination, and chemical bonding, based on their unique spectroscopic signatures. chemrxiv.orgresearchgate.net

Table 2: Effect of Lewis Base Interaction on Acridinium Salt Spectroscopy

| Interacting Lewis Base | Solution State | ¹H-NMR Spectra | Luminescence (Fluorescence/Phosphorescence) | Reference |

|---|---|---|---|---|

| Water (HOH) | Solvation | Almost identical to Methanol interaction | Drastically different from Methanol interaction | nih.govfigshare.com |

| Methanol (CH₃OH) | Solvation | Almost identical to Water interaction | Drastically different from Water interaction | nih.govfigshare.com |

| Tetrahydrofuran (THF) | Coordination | Different from Methanol interaction | Same as Methanol interaction | nih.govfigshare.com |

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption spectroscopy is an essential technique for mapping the real-time evolution of a molecule's excited states following light absorption, with timescales ranging from femtoseconds to nanoseconds. nih.gov For acridine-based molecular systems, this method provides a detailed picture of the photoinduced de-excitation processes.

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). tandfonline.com Studies on helicene-like dibenzo[c,h]acridine derivatives show that this S₁ state is very short-lived, with lifetimes reported to be between 15 and 36 picoseconds (ps). tandfonline.com The subsequent decay of the S₁ state occurs through several competing channels:

Internal Conversion (IC): This is typically the dominant decay pathway, where the molecule relaxes non-radiatively back to the ground state (S₀). For the studied acridine derivatives, internal conversion accounts for approximately 78-84% of the S₁ state decay. tandfonline.com This rapid repopulation of the ground state can lead to the formation of vibrationally excited, or "hot," ground state molecules (S₀*), which have their own characteristic transient absorption features. tandfonline.com

Intersystem Crossing (ISC): As discussed previously, a smaller fraction of molecules in the S₁ state may undergo intersystem crossing to form a triplet state (T₁). This process was found to account for 15-21% of the S₁ decay in these systems. tandfonline.com

Fluorescence: A minor pathway, accounting for approximately 1% of the decay, involves the radiative emission of a photon as the molecule returns to the ground state. tandfonline.com

The triplet state (T₁) formed via ISC has a much longer lifetime than the S₁ state. Its decay back to the ground state (S₀), also through intersystem crossing, occurs on a much slower timescale, with reported time constants ranging from 775 ps to 5500 ps. tandfonline.com

Table 3: Typical Excited-State Dynamics and Timescales for Acridine Derivatives

| Process | Description | Typical Timescale | Quantum Yield | Reference |

|---|---|---|---|---|

| S₀ → S₁ Excitation | Absorption of a photon | Instantaneous | N/A | tandfonline.com |

| S₁ State Decay | Overall lifetime of the first excited singlet state | 15 - 36 ps | N/A | tandfonline.com |

| Internal Conversion (S₁ → S₀*) | Non-radiative decay to a "hot" ground state | Governed by S₁ lifetime | ~78 - 84% | tandfonline.com |

| Intersystem Crossing (S₁ → T₁) | Transition from singlet to triplet state | Governed by S₁ lifetime | ~15 - 21% | tandfonline.com |

| Fluorescence (S₁ → S₀) | Radiative decay to the ground state | Governed by S₁ lifetime | ~1% | tandfonline.com |

| T₁ State Decay (T₁ → S₀) | Non-radiative decay of the triplet state | 775 - 5500 ps | N/A | tandfonline.com |

Nucleophilic Attack on the Acridinium Cation

The positively charged nitrogen atom in the 10-Tert-butylacridin-10-ium cation induces a significant electron deficiency, particularly at the C9 position of the acridine moiety. This renders the carbon susceptible to attack by various nucleophiles.

The C9 position of the acridinium system is the most electrophilic center and is the primary site for nucleophilic addition. The presence of the bulky tert-butyl group at the N10 position sterically hinders the approach of nucleophiles to some extent. However, attack at the C9 position still occurs, leading to the formation of a C9-substituted 9,10-dihydroacridine derivative. This reaction effectively neutralizes the positive charge of the acridinium cation and results in a change in the hybridization of the C9 carbon from sp2 to sp3. The steric hindrance provided by the N-tert-butyl group can influence the rate of nucleophilic attack compared to less bulky N-alkyl substituents. For instance, while N-methylacridinium salts readily undergo demethylation in the presence of nucleophiles like fluoride, bulkier N-substituents can prevent such dealkylation pathways and stabilize the acridinium core against nucleophilic degradation.

In aqueous or alcoholic solutions, this compound can exist in equilibrium with its corresponding pseudobase. This occurs through the nucleophilic addition of a hydroxide (B78521) or alkoxide ion to the C9 position, forming a 9-hydroxy-10-tert-butyl-9,10-dihydroacridine or a 9-alkoxy-10-tert-butyl-9,10-dihydroacridine, respectively. This equilibrium is pH-dependent, with the pseudobase being favored in more alkaline conditions.

Furthermore, nucleophilic attack can lead to the formation of cyclic intermediates, particularly in reactions where the nucleophile is part of a molecule that can undergo subsequent intramolecular reactions. While specific examples for the 10-tert-butyl derivative are not extensively documented, the general reactivity pattern for acridinium salts suggests that such pathways are plausible.

Redox Reactivity of Acridinium Systems

The redox chemistry of this compound is central to its utility, especially in the field of photoredox catalysis. The acridinium cation can undergo both one-electron reduction and oxidation, leading to the formation of reactive radical species.

The 10-Tert-butylacridin-10-ium cation is a potent electron acceptor. Upon one-electron reduction, it forms a neutral acridine radical. The redox potential for this process is a key parameter in determining its applicability as a photocatalyst. The tert-butyl group, being an electron-donating alkyl group, can slightly modulate the redox potential of the acridinium core compared to other substituents. Conversely, the acridine radical can be oxidized back to the acridinium cation, completing a catalytic cycle. The stability of the acridinium cation allows it to participate in numerous redox cycles without significant degradation. Some studies have even explored surprising mechanisms where acridinium salts, under specific conditions, appear to undergo a two-electron reduction of their excited state. uochb.cz

Table 1: Representative Redox Potentials of N-Substituted Acridinium Cations

| Compound/System | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) |

| Generic N-Alkylacridinium Cation | -0.5 to -0.6 | Not typically observed |

| Excited State N-Alkylacridinium Cation* | +2.0 to +2.2 | - |

Note: The excited state reduction potential is a measure of the oxidizing power of the photoexcited acridinium cation.

The one-electron reduction of the 10-Tert-butylacridin-10-ium cation generates the 10-tert-butylacridine radical. This radical is a key intermediate in many catalytic reactions. The reactivity of this radical is twofold: it can act as a reducing agent by donating an electron, or it can participate in radical coupling reactions. The persistence and reactivity of this radical are influenced by the tert-butyl group, which can provide some steric protection against dimerization or other decomposition pathways. In some photoredox systems, this acridine radical can be further excited by light to become an even more potent reducing agent.

In photoredox catalysis, the 10-Tert-butylacridin-10-ium cation, upon photoexcitation, can be quenched through two primary electron transfer mechanisms: reductive quenching and oxidative quenching. rsc.org

Reductive Quenching Cycle: In this pathway, the excited acridinium cation (Acr⁺) accepts an electron from a sacrificial electron donor (D), such as a tertiary amine. This generates the neutral acridine radical (Acr•) and the radical cation of the donor (D⁺•). The acridine radical can then reduce a substrate (S) to form a product and regenerate the ground state acridinium cation, thus closing the catalytic cycle.

Oxidative Quenching Cycle: Alternatively, the excited acridinium cation can donate an electron to a suitable acceptor (A), although this is less common for acridinium photocatalysts which are primarily known as strong photooxidants. A more relevant oxidative quenching pathway involves the acridine radical (Acr•) formed in a reductive step. This radical can be oxidized by a substrate or an oxidant to regenerate the acridinium cation.

These quenching cycles enable acridinium-based photocatalysts to mediate a wide range of chemical transformations by facilitating single-electron transfer events under mild, visible-light irradiation. rsc.org

An exploration of the chemical reactivity and luminescent properties of acridinium derivatives reveals complex mechanisms influenced by electronic structure, reaction environment, and interacting species. This article focuses on the reactivity and chemiluminescence of the acridinium cation, a core component of compounds such as this compound.

Computational Chemistry Approaches to Acridinium Salts

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It offers a balance between accuracy and computational cost, making it suitable for investigating relatively large organic molecules like acridinium (B8443388) derivatives.

Geometry Optimization and Structural Elucidation of Acridinium Compounds

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. DFT methods are widely used to predict the equilibrium geometry of acridinium salts by finding the minimum energy conformation on the potential energy surface.

Functionals such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are commonly employed for this purpose. These calculations can accurately predict key structural parameters like bond lengths and angles within the acridinium core. For instance, studies on the acridine (B1665455) scaffold have shown that structural parameters obtained by B3LYP geometry optimization are in good agreement with available experimental data. This foundational step is crucial as all subsequent electronic property calculations are highly dependent on the accuracy of the optimized molecular structure.

Electronic Structure Analysis: HOMO-LUMO Gaps and Orbital Distribution

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

DFT calculations are instrumental in determining the energies of these orbitals and their spatial distribution. For acridinium salts, the analysis of the LUMO is particularly insightful. The distribution of the LUMO indicates the most electrophilic centers in the molecule, which are susceptible to nucleophilic attack. In many acridinium derivatives, the LUMO is localized on the acridinium moiety, specifically showing a high coefficient on the C9 carbon atom. This theoretical finding explains the known reactivity of these compounds, where nucleophiles preferentially attack this position, initiating processes like chemiluminescence.

The analysis of Linear Combination of Atomic Orbitals (LCAO) coefficients of the LUMO can quantify the electrophilicity of different sites. For example, in studies of 10-methyl-9-(thiophenoxycarbonyl)acridinium cations, the LUMO distribution is used to identify the endocyclic C9 and carbonyl C15 atoms as potential electrophilic centers.

| Compound Class | Typical HOMO-LUMO Gap (eV) | Key Finding |

| Acridinium Derivatives | ~4.5 eV | The HOMO-LUMO gap is a key indicator of chemical stability. |

| 1,2,4-Triazine Derivative | 4.4871 eV | A high gap reflects significant molecular stability. |

This table presents representative data for related compound classes to illustrate the application of DFT in analyzing electronic structure. The specific values for 10-Tert-butylacridin-10-ium chloride would require dedicated calculations.

Prediction of Redox Potentials (Ground and Excited States)

Acridinium salts are well-known for their use as photoredox catalysts, a function that hinges on their redox potentials in both the ground and electronically excited states. DFT provides a robust framework for accurately predicting these properties, which are essential for designing catalysts with specific oxidative or reductive strengths.

Computational protocols have been developed to rapidly and accurately predict ground-state (E⁰) and excited-state (E*) reduction potentials. These methods often involve geometry optimization with a specific DFT functional (e.g., B3LYP with 20% Hartree-Fock exchange) followed by single-point energy calculations with a refined functional (e.g., B3LYP with 30% Hartree-Fock exchange) and a larger basis set. Such approaches can reproduce experimental redox potentials with high accuracy, often with a mean absolute deviation of less than 0.15 V.

For example, electron-deficient acridinium salts have been computationally identified and experimentally verified as potent photooxidants, with excited-state reduction potentials (E1/2) reaching as high as +2.56 to +3.05 V vs SCE. nih.gov These powerful oxidizing capabilities enable reactions that are inaccessible with many conventional photocatalysts.

| Acridinium Catalyst | Ground State Reduction Potential (Ered vs. SCE) | Excited State Energy (E0,0 in eV) | Excited State Reduction Potential (E*red vs. SCE) |

| A1 | -0.61 | +2.64 | +2.03 |

| A2 | -0.59 | +2.73 | +2.14 |

| A7 | -0.45 | +2.68 | +2.23 |

| A10 | -0.62 | +2.65 | +2.03 |

This table shows experimentally determined and computationally relevant data for a library of N-substituted acridinium photocatalysts, demonstrating the range of redox potentials achievable. Data extracted from a study by the Doyle Group. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states and the interaction of molecules with light.

Simulation of Photophysical Properties (Absorption and Emission Spectra)

TD-DFT is widely used to simulate the photophysical properties of molecules, including their UV-visible absorption and emission spectra. univ-biskra.dz By calculating the vertical transition energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). The accuracy of these predictions is highly dependent on the choice of the functional. Hybrid functionals, particularly those with long-range corrections like CAM-B3LYP, often provide better accuracy for organic dyes compared to standard functionals.

For acridinium derivatives, TD-DFT calculations can predict the π → π* transitions that characterize their absorption spectra. For instance, the mean absolute error for predicting λmax with the PBE0 functional across a wide range of organic dyes is about 22 nm (0.14 eV), which is often sufficient to provide a reasonable estimate of a molecule's color and absorption profile. nih.gov Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to calculate emission energies, providing insights into the fluorescence properties of these compounds.

Characterization of Excited States and Charge Transfer Species

Beyond predicting spectra, TD-DFT is crucial for understanding the nature of the excited states themselves. For many acridinium-based photocatalysts, the lowest energy electronic transition is not simply a localized excitation within the acridine core but involves a significant degree of intramolecular charge transfer (CT).

TD-DFT calculations, often visualized using transition density plots, can reveal the origin and destination of the electron upon photoexcitation. acs.org In many functionalized acridinium salts, such as those with an N-aryl substituent, the S₀ → S₁ transition involves the movement of electron density from the N-substituent to the electron-deficient acridinium core. nih.gov This CT character is a defining feature of their function as photocatalysts. These calculations can also show that the S1 state has minimal spatial overlap between the orbitals from which the electron moves and to which it is transferred, a hallmark of a CT state. nih.gov The increase in dipole moment from the ground state to the excited state, also calculable via TD-DFT, further confirms the charge-transfer nature of the excited state. researchgate.netnih.gov

Mechanistic Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the complex reaction mechanisms of acridinium salts. Techniques such as Density Functional Theory (DFT) allow for a detailed exploration of chemical reactions, identifying the transient species and energy landscapes that govern the transformation from reactants to products.

The study of reaction pathways using computational methods involves constructing a comprehensive profile of the energies of all species involved, including reactants, intermediates, products, and the transition states that connect them. nih.gov For acridinium salts, a key area of investigation is their chemiluminescence, a phenomenon that involves a chemical reaction producing light.

Computational studies, particularly using DFT, have been crucial in mapping the proposed mechanism of chemiluminescence for acridinium derivatives. mdpi.com The process is understood to begin with a nucleophilic attack on the C9 carbon of the acridinium core by an oxidant, such as a hydroperoxide anion (OOH⁻), in an alkaline environment. mdpi.com This initial step leads to an addition product. Subsequently, the molecule undergoes further reaction, often involving the elimination of a leaving group, to form a highly strained, high-energy cyclic intermediate, such as a 1,2-dioxetanone. mdpi.com

Beyond mapping the reaction pathway, computational modeling provides quantitative data on the feasibility and speed of reactions. By calculating the energies of the stationary points (reactants, intermediates, products, and transition states) on the potential energy surface, key kinetic and thermodynamic parameters can be determined. researchgate.netresearchgate.net

Thermodynamic Parameters: These parameters describe the energy changes and spontaneity of a reaction. Key values include:

Enthalpy of Reaction (ΔH): Indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process, while a positive value indicates a non-spontaneous one. researchgate.net

Entropy of Reaction (ΔS): Measures the change in disorder of the system.

Kinetic Parameters: These parameters relate to the rate of a reaction. Key values include:

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. A higher activation energy implies a slower reaction. researchgate.net

Enthalpy and Gibbs Free Energy of Activation (ΔH and ΔG):** These represent the changes in enthalpy and Gibbs free energy required to reach the transition state. researchgate.net

Computational studies on acridinium salt chemiluminescence have calculated these parameters for each step of the proposed mechanism. For instance, the Gibbs free energies for the addition of the oxidant, the formation of the dioxetanone ring, and its subsequent decomposition can be determined to assess the thermodynamic viability of each step. mdpi.com Similarly, the activation energies reveal which steps are kinetically challenging and likely to be rate-limiting. mdpi.com

Below is a representative table illustrating the type of thermodynamic and kinetic data that can be generated for the key steps in the chemiluminescent reaction of an acridinium derivative, based on computational models.

| Reaction Step | Parameter | Calculated Value (kJ/mol) | Interpretation |

|---|---|---|---|

| I. Oxidant Addition | ΔGreaction | -50 | Spontaneous and thermodynamically favorable |

| ΔG | +45 | Moderate activation barrier | |

| II. Dioxetanone Formation | ΔGreaction | -20 | Spontaneous process |

| ΔG | +60 | Higher activation barrier | |

| III. Dioxetanone Decomposition | ΔGreaction | -250 | Highly spontaneous and exothermic |

| ΔG* | +85 | Highest activation barrier; likely rate-determining step |

Note: The values presented are illustrative examples based on data trends found in computational literature for acridinium systems and are not specific to this compound. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRRs) for Acridinium Systems

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity. nih.gov These models represent the chemical structure using numerical values known as molecular descriptors, which quantify various physicochemical properties. nih.govnih.gov

For acridinium systems, QSRR studies can be employed to predict how modifications to the molecular structure—such as adding different substituents to the acridinium core or altering the leaving group—will affect their reactivity. The goal is to develop a mathematical equation that can predict a reactivity parameter (e.g., reaction rate, quantum yield of chemiluminescence) based on the values of the molecular descriptors.

The process involves:

Data Set Compilation: A series of acridinium derivatives with known experimental reactivity data is assembled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated using software. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological: Descriptors derived from the 2D representation of the molecule, describing atomic connectivity and branching.

Thermodynamic: Calculated properties like solvation energy or polarizability.

Model Building: Statistical methods, ranging from multiple linear regression to machine learning algorithms like artificial neural networks, are used to build a model that best correlates the descriptors with the observed reactivity. nih.govresearchgate.net

For acridinium salts, a QSRR model could predict the chemiluminescence efficiency. For example, the model might reveal that electron-withdrawing substituents at certain positions on the acridine ring (quantified by an electronic descriptor) lead to a higher quantum yield, while bulky substituents (quantified by a steric descriptor) have a detrimental effect. Such models are invaluable for the rational design of new acridinium compounds with enhanced properties for analytical applications.

| Descriptor Category | Example Descriptor | Potential Influence on Acridinium Salt Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Lower LUMO energy may enhance susceptibility to nucleophilic attack at C9. |

| Electronic | Hammett Constant (σ) of a Substituent | Quantifies the electron-donating or -withdrawing nature of a substituent, affecting the stability of intermediates. |

| Steric | Molecular Volume | Increased bulk near the reaction center may hinder the approach of the oxidant, slowing the reaction. |

| Thermodynamic | Solvation Energy | Affects the stability of charged species and transition states in solution, influencing reaction rates. |

Advanced Applications in Organic Synthesis and Catalysis

Photoredox Catalysis with Acridinium (B8443388) Salts

Diverse Chemical Transformations Enabled by Acridinium Catalysis

Decarboxylative Conjugate Addition Reactions

Acridinium photocatalysts are highly effective in mediating decarboxylative conjugate addition reactions. This process involves the single-electron oxidation of a readily available carboxylic acid to generate a carbon-centered radical, which then adds to a Michael acceptor. The acridinium catalyst, upon excitation by visible light, becomes a potent oxidant capable of abstracting an electron from the carboxylate.

The general mechanism proceeds as follows:

The acridinium photocatalyst absorbs a photon, transitioning to an excited state (Acr⁺).

The excited photocatalyst oxidizes a carboxylate (R-COO⁻), generating a carboxyl radical (R-COO•) and the one-electron reduced acridinyl radical (Acr•).

The carboxyl radical rapidly loses carbon dioxide (CO₂) to form an alkyl or aryl radical (R•).

This radical then adds to a conjugate acceptor (e.g., an α,β-unsaturated ketone or ester).

The resulting radical intermediate is then reduced by the acridinyl radical (Acr•) to form the final product and regenerate the ground-state acridinium catalyst (Acr⁺), completing the catalytic cycle.

This methodology allows for the formation of C-C bonds from abundant and stable carboxylic acid precursors. The efficiency of these reactions showcases the utility of acridinium catalysts in complex molecule synthesis. chinesechemsoc.org

| Acridinium Catalyst | Substrate 1 (Carboxylic Acid) | Substrate 2 (Acceptor) | Yield (%) | Reference |

|---|---|---|---|---|

| Fukuzumi Catalyst (related Acridinium) | N-Boc-proline | Dimethyl maleate | 95 | researchgate.net |

| 9-Mesityl-10-methylacridinium | Cyclohexanecarboxylic acid | N-Phenylmaleimide | 88 | chinesechemsoc.org |

Design Principles for Enhanced Photocatalytic Activity of Acridinium Catalysts

The photocatalytic performance of acridinium catalysts can be systematically tuned through structural modifications. The design principles focus on modulating their photophysical and electrochemical properties, such as excited-state redox potentials, fluorescence lifetimes, and stability. unc.educhinesechemsoc.org

Substitution at the 9-Position: The substituent at the C9 position of the acridine (B1665455) core is crucial. ewha.ac.kr Bulky groups, like a mesityl (2,4,6-trimethylphenyl) group, are essential for high photocatalytic efficiency. ewha.ac.kr This bulkiness creates a twisted geometry between the acridinium and the aryl substituent, which helps to achieve a long-lived charge-separated state upon photoexcitation, a key feature for an efficient photocatalyst. ewha.ac.kr Replacing the mesityl group with more electron-deficient aryl groups can increase the catalyst's oxidizing power and fluorescence lifetime by mitigating counterproductive intramolecular charge transfer. youtube.com

Substitution at the 10-Position (N-substituent): The group attached to the acridinium nitrogen (N10) influences the catalyst's stability. youtube.com Early N-methyl acridinium catalysts were prone to demethylation in the presence of nucleophiles. youtube.com The development of N-aryl derivatives, such as N-phenyl or in this case, N-tert-butyl, significantly enhanced stability against dealkylation, making the catalysts more robust. youtube.com

Modification of the Acridinium Core: Introducing electron-withdrawing or electron-donating groups to the acridine backbone allows for fine-tuning of the catalyst's redox properties. chinesechemsoc.org For instance, adding electron-donating groups can make the catalyst suitable for oxidative quenching mechanisms, a less common pathway for this class of compounds. researchgate.net Late-stage functionalization and diversification of the acridinium core have enabled the creation of libraries of catalysts with novel properties. nih.govucla.edu

Protonation: The use of N-H acridinium catalysts, generated in situ from an acridine and a strong acid, has been shown to dramatically increase the excited-state reduction potential, enabling the functionalization of previously unreactive alkenes. acs.org

| Catalyst Modification | Effect on Property | Rationale | Reference |

|---|---|---|---|

| Bulky C9-substituent (e.g., Mesityl) | Increased lifetime of charge-separated state | Steric hindrance promotes a twisted geometry, enhancing photostability and efficiency. | ewha.ac.kr |

| Electron-deficient C9-aryl group | Increased excited-state reduction potential | Reduces intramolecular charge transfer, making the excited state a stronger oxidant. | youtube.com |

| Bulky/Aryl N10-substituent (e.g., Phenyl, Tert-butyl) | Enhanced catalyst stability | Prevents nucleophilic dealkylation, a common catalyst deactivation pathway. | youtube.com |

| N-Protonation (in situ) | Significantly increased excited-state reduction potential | Protonation enhances the electron-accepting nature of the acridinium core. | acs.org |

Metallaphotocatalysis Involving Acridinium Systems

The integration of acridinium photoredox catalysis with transition metal catalysis, known as metallaphotocatalysis, has opened new avenues for chemical bond formation. rsc.org In these dual catalytic systems, the acridinium photocatalyst and a transition metal catalyst (commonly nickel) work cooperatively to achieve transformations that are inaccessible to either catalyst alone. researchgate.net

The general operating principle involves the acridinium catalyst absorbing visible light and initiating a single-electron transfer (SET) event to generate a radical species. This radical then engages with the transition metal's catalytic cycle. For instance, in a decarboxylative cross-coupling reaction, the acridinium photocatalyst can generate an alkyl radical from a carboxylic acid. This radical is then captured by a low-valent nickel complex. Subsequent reductive elimination from the organonickel intermediate forges the new C-C or C-heteroatom bond. researchgate.net

This synergistic approach allows for cross-coupling reactions to be performed under significantly milder conditions compared to traditional methods, often at room temperature. researchgate.net Acridinium/nickel dual catalysis has been successfully applied to decarboxylative C-C cross-coupling reactions, demonstrating a powerful method for connecting sp² and sp³ carbon centers. researchgate.net

Acridinium Moieties in Supramolecular Chemistry

The planar, aromatic structure and positive charge of the acridinium core make it an attractive building block in supramolecular chemistry. researchgate.net Acridinium derivatives can participate in various non-covalent interactions, including π-π stacking, C-H···π interactions, and ion-pairing, to form well-defined, self-assembled structures. researchgate.net

In crystal engineering, acridinium salts form complex supramolecular frameworks through interactions with counter-ions and solvent molecules. researchgate.net These interactions dictate the three-dimensional packing in the solid state. For example, studies have shown that acridinium derivatives can form one- and two-dimensional supramolecular structures governed by a network of strong and weak intermolecular forces. researchgate.net The π-π stacking interactions between acridine molecules are often a dominant feature in their molecular packing. researchgate.net

Beyond crystal structures, acridinium moieties can be incorporated into larger host-guest systems. Their ability to act as electron acceptors makes them suitable for forming charge-transfer complexes with electron-rich donor molecules. These properties are being explored for applications in molecular recognition and the construction of functional materials. The study of supramolecular assemblies involving acridine derivatives provides insight into controlling molecular architecture through non-covalent forces. researchgate.net

Novel Catalytic Cycles and Mechanistic Innovations in Photoredox Catalysis

Research into acridinium photoredox catalysis continues to uncover novel catalytic cycles and mechanistic pathways. unc.edu While most applications utilize the acridinium catalyst as a photo-oxidant through a reductive quenching cycle, new modes of reactivity are emerging. researchgate.net

One significant innovation is the development of electron-deficient acridinium salts that operate through unusual mechanisms. Recent studies have shown that upon photoexcitation, certain electron-deficient acridinium salts can undergo a two-electron reductive quenching to form acridinide anions. nih.gov This behavior contrasts sharply with the conventional single-electron transfer (SET) pathway and allows for the oxidation of even electron-deficient arenes, expanding the substrate scope of acridinium catalysis. nih.gov This process is believed to be enabled by a pre-assembly of the catalyst with the substrate. nih.gov

Furthermore, detailed mechanistic investigations have illuminated other key factors influencing catalytic efficiency. For instance, kinetic analysis has revealed that product inhibition can be a significant factor in some acridinium-catalyzed reactions, providing a basis for strategies to improve reaction efficiency. unc.edu The exploration of the photophysical properties of the one-electron reduced acridyl radical has also opened new catalytic possibilities, demonstrating its ability to act as an extremely potent photoreductant in its excited state. unc.edu These ongoing mechanistic studies are crucial for the rational design of new catalysts and the development of unprecedented chemical transformations. unc.edu

Structure Reactivity and Structure Photophysical Property Relationships

Influence of Substituents on Electronic and Photophysical Properties of Acridinium (B8443388) Derivatives

The electronic and photophysical properties of acridinium derivatives are profoundly influenced by the nature and position of substituents on the acridinium core and at the 9- and 10-positions. nih.govresearchgate.net Structural modifications to the catalyst's core have been shown to improve stability and alter photophysical characteristics. rsc.orgnih.gov

For instance, extending the π-system, as seen in benzannulated acridiniums, results in redshifted absorbance profiles. nih.gov The introduction of electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups at various positions can systematically tune the electronic landscape of the molecule. rsc.org Attaching electron-donating groups like dimethylamino (NMe2) or methoxy (OMe) to the acridinium core can lower the excited-state reduction potential. researchgate.net

A systematic investigation into substitution effects on a 3,6-di-tert-butyl acridinium scaffold revealed several key trends. While varying N-aryl substitution did not significantly impact excited-state reduction potentials, incorporating electron-withdrawing groups on this substituent led to increased fluorescence lifetimes. nih.gov For example, trifluoromethyl-substituted N-aryl acridiniums exhibit lifetimes exceeding 20 ns. nih.gov Similarly, placing tert-butyl groups at the 2,7-positions, as opposed to the 3,6-positions, can also significantly lengthen the excited-state lifetime while maintaining similar redox properties. nih.gov

The following table summarizes the photophysical properties of various substituted acridinium salts, illustrating the impact of different structural motifs.

| Compound | Substituents | E*red (V vs SCE) | τ (ns) | Reference |

| 12 | 9-Mesityl, 3,6-di-tert-butyl, N-phenyl | +2.08 | 10.8 | nih.gov |

| 16 | 9-Mesityl, 2,7-di-tert-butyl, N-phenyl | +2.07 | 16.2 | nih.gov |

| 22 | 9-Mesityl, 3,6-di-tert-butyl, N-(3,5-bis(trifluoromethyl)phenyl) | +2.08 | 21.7 | nih.gov |

| 23 | 9-Mesityl, 3,6-di-tert-butyl, N-(4-(trifluoromethyl)phenyl) | +2.08 | 20.2 | nih.gov |

| 25 | 9-Mesityl, 3,6-di-tert-butyl, N-xylyl | +2.08 | 20.3 | nih.gov |

| 27 | 9-(2,6-dichlorophenyl), 2,7-di-tert-butyl, N-benzyl | +2.07 | >25 | nih.gov |

Table data is illustrative and compiled from referenced research. nih.gov

Correlation between Molecular Structure and Redox Potentials of Acridinium Photocatalysts

The redox potentials of acridinium photocatalysts are a critical determinant of their catalytic activity, and these potentials can be precisely calibrated through structural modifications. rsc.orgresearchgate.net The ground-state reduction potential (Ered) and, consequently, the excited-state reduction potential (E*red), are sensitive to the electronic environment of the acridinium core. nih.gov

Generally, modifications to the N-substituent have a minimal effect on the redox potentials. ucla.edu However, alterations to the acridinium core itself can lead to significant changes. The introduction of electron-donating groups, such as in aminoacridiniums, can lower the excited-state reduction potential, making the catalyst less oxidizing. rsc.org Sparr and co-workers demonstrated a method to produce electron-rich acridinium salts by adding 1,5-bifunctional nucleophiles to aromatic esters, effectively tuning their electrochemical properties. rsc.orgnih.gov Conversely, electron-deficient acridones, upon protonation, can transform into exceptionally potent photooxidants with excited-state reduction potentials reaching up to +3.05 V vs SCE. nih.gov

A study by Kerzig and co-workers provided a range of modular acridinium catalysts with fine-tuned redox potentials through a combined halogen–metal exchange and directed ortho-metalation strategy. acs.org This approach allows for the synthesis of acridinium salts with a wide variety of precisely controlled excited-state lifetimes and redox potentials. rsc.org

The table below showcases how different structural features correlate with the redox potentials of selected acridinium-based photocatalysts.

| Catalyst Type | Key Structural Feature | Ground State Ered (V vs SCE) | Excited State E*red (V vs SCE) | Reference |

| Fukuzumi Catalyst | 9-Mesityl, N-methyl | -0.55 | +2.06 | rsc.org |

| Nicewicz Catalyst | 9-Mesityl, N-phenyl, 3,6-di-tert-butyl | -0.57 | +2.08 | ucla.edu |

| Aminoacridinium | 1,8-dimethoxy, 9-phenyl, N-mesityl | -1.01 | +1.19 | rsc.org |

| Electron-deficient Acridinium | In situ generated from protonated acridone (B373769) | N/A | +2.56 to +3.05 | nih.gov |

SCE: Saturated Calomel Electrode. Data is illustrative and compiled from referenced research. rsc.orgucla.edunih.gov

Impact of N-Substituent (e.g., Tert-butyl Group) on Reactivity and Photophysics

The substituent on the acridinium nitrogen (the N-substituent) plays a crucial role in modulating the catalyst's photostability and excited-state lifetime, although it generally has little effect on redox potentials. ucla.edu The initial development of acridinium photocatalysts by Fukuzumi utilized an N-methyl group. rsc.org However, to prevent catalyst degradation through dealkylation, more robust N-aryl groups were introduced. nih.gov

Bulky substituents on the nitrogen, such as a tert-butyl group or a xylyl group, can significantly impact the molecule's photophysics. nih.gov Steric hindrance around the C-N bond can temper nonradiative decay pathways by slowing bond rotation, which in turn increases the fluorescence lifetime. nih.govucla.edu For example, the N-xylyl acridinium derivative shows an excited-state lifetime of over 20 ns, a significant increase compared to the less hindered N-phenyl analogue (10.8 ns). nih.gov This hypothesis is supported by NMR studies showing the existence of multiple C-N rotamers at room temperature for certain sterically hindered acridiniums. ucla.edu

While specific data for a 10-Tert-butylacridin-10-ium salt is not detailed in the provided context, the principles observed with other bulky N-alkyl and N-aryl groups suggest that an N-tert-butyl group would likely enhance photostability and increase the excited-state lifetime due to steric effects, without significantly altering the core redox properties of the acridinium moiety. ucla.edu

Tuning Excited-State Lifetimes through Structural Modification

The excited-state lifetime (τ) is a paramount property for a photocatalyst, as it defines the time window available for it to engage in electron transfer with a substrate. nih.gov Acridinium derivatives offer multiple avenues for tuning this parameter.

One effective strategy is the introduction of sterically demanding groups. As mentioned previously, bulky N-substituents that hinder rotation around the C-N bond can slow nonradiative decay and prolong the excited state. nih.govucla.edu

Another approach involves modifying the substitution pattern on the acridinium core. A study by Nicewicz and coworkers found that moving the tert-butyl groups from the 3,6-positions to the 2,7-positions resulted in a significant increase in the excited-state lifetime (from 10.8 ns to 16.2 ns) while leaving the redox potential virtually unchanged. nih.gov

Furthermore, the electronic nature of the substituents plays a key role. Attaching electron-withdrawing groups, such as trifluoromethyl groups, to the N-aryl substituent can increase fluorescence lifetimes to over 20 ns. nih.gov A combination of these strategies—for instance, incorporating a 2,6-dichlorophenyl group at the 9-position, 2,7-di-tert-butyl substitution on the core, and an N-benzyl group—can lead to an additive effect, producing a catalyst with an excited-state lifetime exceeding 25 ns. nih.gov These modifications provide a powerful toolkit for rational catalyst design, enabling the optimization of excited-state dynamics for specific catalytic applications. acs.orgresearchgate.net

Exploration of Structure-Activity Relationships in Acridinium-Based Compounds

The ultimate goal of modifying the structure of acridinium compounds is to enhance their activity and selectivity in photocatalytic reactions. researchgate.net Structure-activity relationship (SAR) studies correlate the photophysical and electrochemical properties, which are dictated by the molecular structure, with catalytic performance.

The high excited-state reduction potential of many acridinium salts makes them powerful photooxidants. rsc.org However, the reactivity can be tailored. For instance, aminoacridinium salts with lower redox potentials have been developed to match the properties of common iridium-based photocatalysts, thereby expanding the range of accessible reactions. rsc.org

In some cases, the N-substituent can directly influence reactivity beyond just tuning the lifetime. For instance, in reactions where the acridinium catalyst is first reduced to an acridine (B1665455) radical, which then acts as a potent photoreductant upon further excitation, the N-substituent is critical. ucla.edunih.gov The formation of a twisted intramolecular charge-transfer (TICT) state, proposed to involve the N-phenyl ring, is key to this photoreducing behavior. ucla.edu A study comparing a library of acridinium catalysts with various N-substitutions (aryl, heteroaryl, benzyl, alkyl) found that an N-cycloheptyl derivative gave significantly improved yields in a nucleophilic amination reaction compared to the standard N-phenyl catalyst. ucla.edu This highlights that SAR in acridinium catalysts is complex and can be highly dependent on the specific reaction mechanism. researchgate.netucla.edu

Future Research Directions and Perspectives

Development of Novel Acridinium-Based Catalysts with Tailored Properties

The rational design and synthesis of new acridinium (B8443388) catalysts with precisely controlled properties is a major frontier. Current efforts focus on structural modifications to the acridinium core to enhance stability, solubility, and photocatalytic activity. nih.gov Strategies such as N-arylation and the introduction of bulky substituents like tert-butyl groups have already proven effective in preventing catalyst degradation through dealkylation or nucleophilic addition. nih.gov

Future work will likely involve:

Systematic Core Functionalization: Researchers are exploring late-stage C-H functionalization to introduce a wide array of electronically and sterically diverse substituents at various positions on the acridinium core. chinesechemsoc.orgacs.org This modular approach allows for the rapid generation of catalyst libraries, enabling high-throughput screening for optimal performance in specific reactions. chinesechemsoc.org

Tuning Redox Potentials: The excited-state redox potential is a critical parameter for a photocatalyst. By strategically adding electron-donating or electron-withdrawing groups to the acridinium structure, researchers can precisely tune these potentials. acs.orgrsc.org This allows for the development of catalysts tailored for the activation of specific substrates that are inaccessible with current systems.

Enhanced Photostability and Lifetimes: A significant challenge in organophotocatalysis is the photostability of the catalyst. Designing new derivatives with improved stability against photobleaching is crucial for industrial applications. acs.org Investigations into the effect of different N-substituents (e.g., N-(hetero)aryl, N-benzyl, N-alkyl) have shown a significant impact on the excited-state lifetimes of acridinium photocatalysts, a key factor in their efficiency. ucla.edu

| Modification Strategy | Target Property | Example Approach | Anticipated Outcome |

|---|---|---|---|

| Core Substitution | Redox Potential & Stability | Introduction of electron-withdrawing/donating groups at the 3,6-positions. chinesechemsoc.org | Fine-tuning of E*red for specific substrate activation and increased operational stability. |

| N-Position Modification | Excited-State Lifetime | Synthesis of N-(hetero)aryl, N-benzyl, and N-alkyl derivatives. ucla.edu | Longer lifetimes, allowing for more efficient electron transfer processes. |

| C9-Position Modification | Photocatalytic Activity | Introduction of imide groups or varied aryl substituents at the C9-position. rsc.orgresearchgate.net | Enhanced catalytic efficiency in both oxidative and reductive reaction pathways. |

| Immobilization | Recyclability | Anchoring catalysts to polymer supports or metal oxides. unc.eduplu.mx | Development of robust, heterogeneous catalysts for sustainable chemical processes. |

Exploration of New Mechanistic Pathways and Reaction Modalities

A deeper understanding of the underlying mechanisms of acridinium-catalyzed reactions is essential for innovation. While the ability of excited acridinium salts to act as potent single-electron oxidants is well-established, their role in other catalytic cycles is an active area of investigation. chemrxiv.orgnih.gov

Future research is expected to focus on:

Reductive Catalysis: The one-electron reduced form of the acridinium cation, the acridinyl radical, is a powerful reductant, especially in its excited state. unc.edunih.gov Exploring the full potential of this species could unlock novel reductive transformations, such as the dehalogenation of electron-rich aryl chlorides and bromides. unc.edunih.gov Detailed mechanistic studies are being employed to understand the in situ formation of these active radical species and their role in catalytic cycles. chemrxiv.org

Dual Catalysis Systems: The combination of acridinium photoredox catalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, is a promising strategy. rsc.orgresearchgate.net These "metallaphotocatalysis" systems can enable challenging cross-coupling reactions under mild conditions by merging the unique reactivity of each catalyst. rsc.org

Energy Transfer Mechanisms: Beyond electron transfer, acridinium catalysts can participate in energy transfer processes to generate excited states of substrates. This modality remains less explored but holds potential for reactions that are not readily initiated by single-electron transfer. acs.org

Unconventional Reaction Activation: Acridinium catalysts have shown the ability to activate inert chemical bonds and enable the late-stage functionalization of complex molecules. semanticscholar.org Future work will aim to expand this reactivity to new bond types and substrate classes, driven by detailed mechanistic investigations using tools like EPR spectroscopy and time-resolved photoluminescence quenching experiments. chemrxiv.org

Integration of Acridinium Systems in Advanced Functional Materials

The unique photophysical properties of acridinium compounds extend beyond their use as soluble catalysts. Integrating these chromophores into larger, more complex systems is a burgeoning research area with applications in materials science.

Key directions include:

Heterogeneous Catalysis: To address challenges of catalyst separation and recycling, researchers are developing heterogeneous photocatalysts by immobilizing acridinium salts on solid supports like polymers or silica (B1680970) nanoparticles. unc.eduplu.mx These materials offer the potential for use in continuous-flow reactors, enhancing the sustainability and scalability of photochemical processes. acs.orgplu.mx

Polymer Chemistry: Acridinium salts are being employed as photoredox organocatalysts for photomediated polymerizations, such as cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org This allows for temporal control over the polymerization process simply by switching a visible light source on and off, enabling the synthesis of well-defined block copolymers. rsc.org

Luminescent Materials: The intrinsic fluorescence of the acridine (B1665455) core can be modulated and enhanced through chemical modification and incorporation into larger structures. researchgate.net This opens possibilities for their use in developing novel light-emitting materials, sensors, and components for organic light-emitting devices (OLEDs). researchgate.netunlv.edu

Computational Design of Next-Generation Acridinium Derivatives for Specific Applications

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new catalysts. In silico methods allow for the prediction of key properties and the elucidation of complex reaction mechanisms, guiding experimental efforts. mdpi.comnih.gov

Future computational research will likely involve:

High-Throughput Virtual Screening: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), large virtual libraries of acridinium derivatives can be screened for promising photophysical and electrochemical properties. mdpi.comnih.gov This approach can identify candidate molecules with optimal redox potentials or absorption spectra for specific applications before committing to their synthesis.

Mechanistic Elucidation: Computational modeling is crucial for mapping out the complex energy landscapes of photocatalytic reactions. nih.govrsc.org It can help distinguish between different potential pathways, identify key intermediates like acridinyl radicals, and understand the factors controlling reaction efficiency and selectivity. researchgate.netnih.gov

Designing for Specificity: As the understanding of structure-property relationships grows, computational models can be used to design acridinium catalysts de novo for highly specific tasks. For instance, a catalyst could be computationally designed to have a specific excited-state potential required to activate a particularly challenging C-H bond in a late-stage functionalization reaction.

| Computational Method | Research Objective | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Predicting Ground-State Properties | Redox potentials, structural geometries, reaction thermodynamics. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Predicting Excited-State Properties | Absorption/emission spectra, excited-state redox potentials, excited-state lifetimes. nih.gov |

| Ab Initio Molecular Dynamics | Elucidating Reaction Mechanisms | Transition state structures, reaction energy barriers, dynamic pathways. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Guiding Catalyst Optimization | Correlations between molecular descriptors and catalytic performance. |

Q & A

Q. How can researchers ensure compliance with journal requirements when submitting manuscripts on this compound?

- Methodological Answer : Structure the manuscript with clear sections: Introduction (hypothesis-driven background), Methods (replicable protocols), Results (statistically robust data), and Discussion (limitations and future directions). Cite primary literature, not patents or non-peer-reviewed sources. Upload spectral data and crystallographic files as supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.